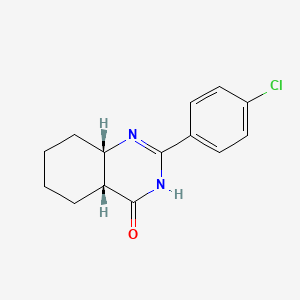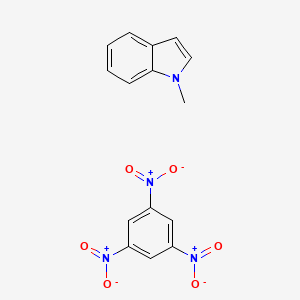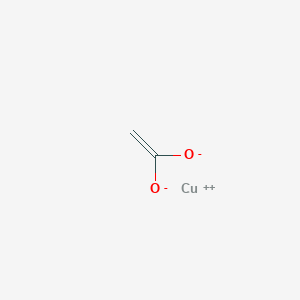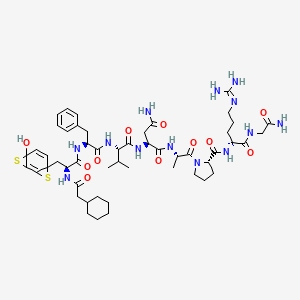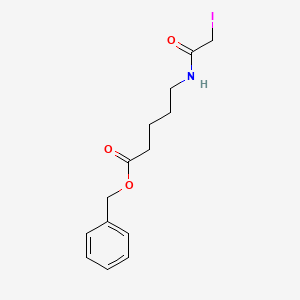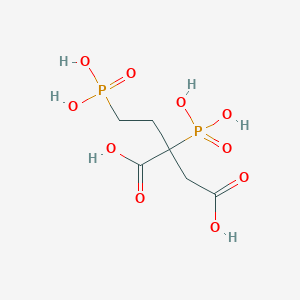![molecular formula C12H9NO2 B14487529 4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one CAS No. 65783-78-0](/img/structure/B14487529.png)
4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one is a quinone imine compound obtained by the formal condensation of one of the keto groups of benzoquinone with the amino group of 4-hydroxyaniline . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of benzoquinone with 4-hydroxyaniline under specific conditions. One common method includes the use of dichloroindophenol as an artificial electron acceptor in the presence of the enzyme 4-pyridoxic acid dehydrogenase . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imine and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes and pigments due to its unique color properties
Mécanisme D'action
The mechanism of action of 4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence various biological processes. Its effects are mediated through the modulation of enzyme activities and the generation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:
Indophenol: A quinone imine obtained by the condensation of benzoquinone with 4-hydroxyaniline.
N-3,5-dichloro-4-hydroxyphenyl-1,4-benzoquinone imine: A derivative with similar structural features but different substituents.
The uniqueness of this compound lies in its specific hydroxyl and imine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
65783-78-0 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
4-(3-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H9NO2/c14-11-6-4-9(5-7-11)13-10-2-1-3-12(15)8-10/h1-8,15H |
Clé InChI |
SDLBDIYBACYTQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)N=C2C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


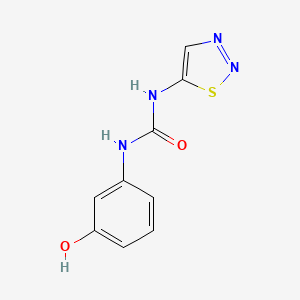
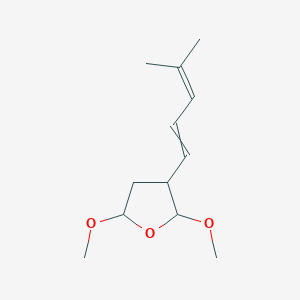
![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
